N-benzyl-4-ethoxynaphthalene-1-sulfonamide
Description
N-Benzyl-4-ethoxynaphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with an ethoxy group at the 4-position and a benzylamine moiety at the sulfonamide nitrogen. Its structure combines lipophilic (naphthalene, benzyl) and polar (sulfonamide, ethoxy) regions, which may influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
N-benzyl-4-ethoxynaphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-2-23-18-12-13-19(17-11-7-6-10-16(17)18)24(21,22)20-14-15-8-4-3-5-9-15/h3-13,20H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFRAZVIRKTPHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-ethoxynaphthalene-1-sulfonamide typically involves the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and requires the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-ethoxynaphthalene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfonic acids, while reduction reactions produce amines or alcohols. Substitution reactions result in various substituted sulfonamide derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have demonstrated that derivatives of naphthalene sulfonamides exhibit significant anticancer activity. For instance, compounds similar to N-benzyl-4-ethoxynaphthalene-1-sulfonamide have shown potential in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression, making them promising candidates for further development in cancer therapy .
Cholinesterase Inhibition
Another notable application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds resembling this compound have been synthesized to act as cholinesterase inhibitors, which are crucial for enhancing cholinergic transmission in the brain. This mechanism is vital for improving cognitive function in patients with Alzheimer's disease .
Material Science
Polymer Additives
this compound has been explored as an additive in polymer formulations. Its sulfonamide group provides unique properties that enhance thermal stability and mechanical strength in polymer matrices. This application is particularly relevant for developing high-performance materials used in automotive and aerospace industries .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Mechanism/Functionality |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Induces apoptosis; inhibits cell proliferation |
| Cholinesterase Inhibitor | Enhances cholinergic transmission | |
| Material Science | Polymer Additive | Improves thermal stability and mechanical properties |
Case Studies
Case Study 1: Anticancer Activity
In a study investigating the anticancer effects of naphthalene sulfonamide derivatives, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting effective potency comparable to established chemotherapeutics .
Case Study 2: Cholinesterase Inhibition
A series of experiments were conducted to assess the cholinesterase inhibitory activity of sulfonamide derivatives. This compound demonstrated significant inhibition of acetylcholinesterase activity, leading to increased levels of acetylcholine in neuronal cultures, which correlated with improved cognitive performance in animal models .
Mechanism of Action
The mechanism of action of N-benzyl-4-ethoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various biological effects, such as antimicrobial activity and anti-inflammatory effects .
Comparison with Similar Compounds
N-Benzyl-4-Methoxynaphthalene-1-Sulfonamide
Structural Differences :
- The ethoxy group in the target compound is replaced by a methoxy group (shorter alkoxy chain).
- Molecular weight difference: ~14 g/mol (ethoxy adds a -CH2CH2O- group vs. methoxy’s -CH3O-).
N-(2-(Benzylamino)ethyl)-4-(Naphthalene-1-Sulfonamido)Benzamide
Structural Differences :
- The benzyl group is connected via an ethylamino linker to a benzamide moiety instead of direct attachment to the sulfonamide nitrogen.
Functional Implications :
- Multi-Target Activity : This compound exhibits broader pharmacological activity, including kinase and protease inhibition, attributed to its extended aromatic system and flexible linker .
- Binding Affinity : The benzamide group may enhance hydrogen bonding with target proteins, improving selectivity but complicating synthesis (e.g., multi-step coupling reactions) .
- Synthetic Complexity : Requires sequential steps: ester hydrolysis, amide coupling, and benzylamine conjugation (as outlined in Leuci et al., 2024) .
| Property | N-Benzyl-4-Ethoxynaphthalene-1-Sulfonamide | N-(2-(Benzylamino)ethyl)-4-(Naphthalene-1-Sulfonamido)Benzamide |
|---|---|---|
| Core Structure | Naphthalene-sulfonamide | Naphthalene-sulfonamide + benzamide |
| Functional Groups | Ethoxy, benzyl | Benzylaminoethyl, benzamide |
| Molecular Weight (g/mol) | ~385 | ~547 |
| Biological Targets | Limited data (putative sulfatase inhibition) | Multi-target (kinases, proteases) |
Research Findings and Trends
- Ethoxy vs. Methoxy : Ethoxy-substituted analogs generally show improved metabolic stability due to reduced oxidative metabolism of the longer alkoxy chain .
- Linker Flexibility: Compounds with rigid structures (e.g., direct benzyl attachment) may favor selective binding, while flexible linkers (e.g., ethylamino in ) enable multi-target interactions.
- Synthetic Challenges : this compound’s synthesis likely requires controlled alkoxylation conditions to avoid ether cleavage, whereas benzamide derivatives demand precise coupling steps .
Biological Activity
N-benzyl-4-ethoxynaphthalene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides, in general, have been recognized for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article reviews the biological activity of this compound, supported by research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound this compound can be characterized by its unique structural features, which include a naphthalene ring, an ethoxy group, and a sulfonamide moiety. This structure is pivotal in determining its biological activity.
Antimicrobial Activity
Sulfonamides were historically the first effective chemotherapeutic agents used against bacterial infections. Recent studies indicate that derivatives like this compound may retain similar antimicrobial properties. Research has shown that modifications in the sulfonamide structure can enhance antibacterial activity against various pathogens.
Table 1: Antimicrobial Activity of Sulfonamides
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
Antiviral Activity
Recent investigations have highlighted the antiviral potential of sulfonamide derivatives against various viral strains. For instance, compounds structurally similar to this compound have shown inhibitory effects on influenza viruses and other viral pathogens.
Case Study: Antiviral Screening
A study evaluated the antiviral efficacy of several sulfonamide derivatives against H9N2 influenza virus. The results indicated that modifications in the sulfonamide structure could significantly enhance antiviral activity, suggesting a promising avenue for developing new antiviral agents based on this scaffold .
Anticancer Activity
Sulfonamides have also been explored for their anticancer properties. Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action involves the inhibition of key enzymes involved in tumor growth and proliferation.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Inhibition of VEGFR-2 |
| MCF-7 (Breast) | 10 | Induction of apoptosis via p53 pathway |
| HCT116 (Colon) | 20 | Cell cycle arrest |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrases and VEGFRs, which are crucial in cancer progression and cellular metabolism .
- Apoptosis Induction : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-benzyl-4-ethoxynaphthalene-1-sulfonamide?
Answer:
The synthesis typically involves sequential functionalization of the naphthalene core. A common approach includes:
Sulfonamide formation : Reacting 4-ethoxynaphthalene-1-sulfonyl chloride with benzylamine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
Ethoxy group introduction : Alkylation of naphthalenol precursors using ethylating agents (e.g., diethyl sulfate) in the presence of a base.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Key validation steps include ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy singlet at δ ~1.4 ppm for CH₃ and δ ~4.0 ppm for OCH₂) and HPLC-MS for purity (>95%) .
Basic: What analytical techniques are critical for characterizing structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : Assign aromatic proton signals (δ 7.0–8.5 ppm for naphthalene) and confirm benzylic protons (δ ~4.3 ppm for CH₂).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₉H₁₉NO₃S: 342.1164).
- Infrared Spectroscopy (IR) : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and ether C-O-C (~1250 cm⁻¹).
- HPLC-PDA : Ensure >95% purity with UV detection at λ ~280 nm (naphthalene π→π* transitions) .
Advanced: How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?
Answer:
Contradictions often arise from assay variability or structural analogs . Mitigation strategies include:
Standardized Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
Structural Validation : Confirm the absence of regioisomers (e.g., 1-sulfonamide vs. 2-sulfonamide) via X-ray crystallography or 2D NMR (NOESY).
Comparative Studies : Use reference compounds like 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide (PubChem CID: 861209-81-6) to benchmark activity .
Advanced: What computational approaches predict binding interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase IX). Focus on the sulfonamide group’s coordination to zinc ions in active sites.
- QSAR Modeling : Corrogate substituent effects (e.g., ethoxy vs. methoxy) using descriptors like logP and Hammett constants (σ).
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields).
Reference studies on N-(7-ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide (Acta Cryst. E67, o1354) for analogous docking protocols .
Advanced: What design principles optimize structure-activity relationships (SAR) in sulfonamide-based inhibitors?
Answer:
- Electron-Withdrawing Groups : Enhance sulfonamide acidity (pKa ~10) for stronger zinc binding in metalloenzyme inhibitors.
- Hydrophobic Substituents : Introduce alkyl/aryl groups (e.g., benzyl) to improve membrane permeability (logD ~2.5).
- Stereochemical Control : Chiral centers (e.g., R-configuration in (s)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methyl-benzenesulfonamide ) can enhance selectivity .
Basic: What are the stability considerations for storage and handling?
Answer:
- Storage : Protect from light in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the ethoxy group.
- Degradation Analysis : Monitor via LC-MS for hydrolysis products (e.g., naphthalenol derivatives) under accelerated conditions (40°C/75% RH for 4 weeks) .
Advanced: How do structural analogs (e.g., trifluoromethylsulfonyl derivatives) influence pharmacokinetic properties?
Answer:
- Metabolic Stability : Fluorinated analogs (e.g., 4-ethoxy-N-(4-{[(trifluoromethyl)sulfonyl]amino}phenyl)benzenesulfonamide ) resist CYP450-mediated oxidation (t₁/₂ > 6 h in microsomal assays).
- Plasma Protein Binding : Sulfonyl groups increase albumin binding (>90%), reducing free drug concentration.
- Toxicity Screening : Assess hERG inhibition (IC₅₀ > 10 µM) and Ames test mutagenicity .
Advanced: What mechanistic insights explain conflicting reactivity data in sulfonamide functionalization?
Answer:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SN2 pathways for benzylation, while THF promotes radical intermediates.
- Catalytic Influence : Pd(OAc)₂/Xantphos improves coupling efficiency in Suzuki-Miyaura reactions with boronic esters.
- Competitive Side Reactions : Trace moisture hydrolyzes sulfonyl chlorides; use molecular sieves for anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
